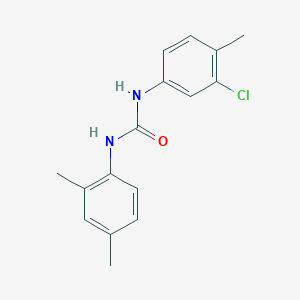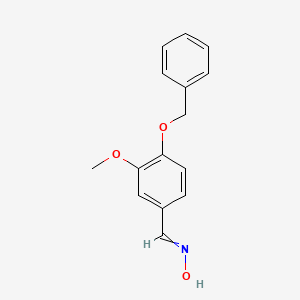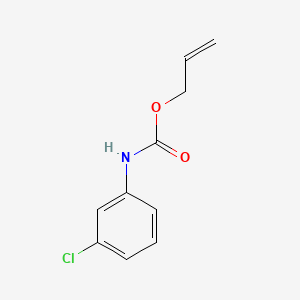
1-(3-Chloro-4-methylphenyl)-3-(2,4-dimethylphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chloro-4-methylphenyl)-3-(2,4-dimethylphenyl)urea is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of a urea moiety linked to two aromatic rings, each substituted with chloro, methyl, and dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-4-methylphenyl)-3-(2,4-dimethylphenyl)urea typically involves the reaction of 3-chloro-4-methylphenyl isocyanate with 2,4-dimethylaniline. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as crystallization and recrystallization are employed to purify the compound, removing any impurities or by-products formed during the synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chloro-4-methylphenyl)-3-(2,4-dimethylphenyl)urea undergoes various chemical reactions, including:
Substitution Reactions: The chloro group on the aromatic ring can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding urea derivatives with different oxidation states. Reduction reactions can also modify the functional groups attached to the aromatic rings.
Hydrolysis: Under acidic or basic conditions, the urea moiety can be hydrolyzed to yield corresponding amines and carbon dioxide.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted urea derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Scientific Research Applications
1-(3-Chloro-4-methylphenyl)-3-(2,4-dimethylphenyl)urea has found applications in several scientific research areas, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. Researchers study its interactions with biological targets to understand its mechanism of action.
Medicine: Explored for its potential therapeutic applications. Studies focus on its efficacy and safety profile in preclinical models.
Industry: Utilized in the production of specialty chemicals and advanced materials. Its unique chemical structure makes it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-4-methylphenyl)-3-(2,4-dimethylphenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used. Detailed studies are conducted to elucidate these mechanisms and optimize the compound’s efficacy.
Comparison with Similar Compounds
1-(3-Chloro-4-methylphenyl)-3-phenylurea: Lacks the dimethyl substitution on the second aromatic ring.
1-(3-Chlorophenyl)-3-(2,4-dimethylphenyl)urea: Lacks the methyl substitution on the first aromatic ring.
1-(4-Methylphenyl)-3-(2,4-dimethylphenyl)urea: Lacks the chloro substitution on the first aromatic ring.
Uniqueness: 1-(3-Chloro-4-methylphenyl)-3-(2,4-dimethylphenyl)urea is unique due to the specific combination of chloro, methyl, and dimethyl substitutions on the aromatic rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its reactivity and potential biological activities set it apart from other similar compounds, highlighting its significance in scientific research and industrial applications.
Properties
Molecular Formula |
C16H17ClN2O |
|---|---|
Molecular Weight |
288.77 g/mol |
IUPAC Name |
1-(3-chloro-4-methylphenyl)-3-(2,4-dimethylphenyl)urea |
InChI |
InChI=1S/C16H17ClN2O/c1-10-4-7-15(12(3)8-10)19-16(20)18-13-6-5-11(2)14(17)9-13/h4-9H,1-3H3,(H2,18,19,20) |
InChI Key |
FDTOHSOWDJDNIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NC2=CC(=C(C=C2)C)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(E)-3-phenylprop-2-enylidene]propanedioyl dichloride](/img/structure/B11962156.png)
![(3Z)-1-(4-chlorobenzyl)-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11962161.png)
![(5E)-5-(4-propoxybenzylidene)-2-(2-thienyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11962170.png)



![(3Z)-1-benzyl-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11962202.png)


![2-Phenylbicyclo[2.2.1]hept-2-ene](/img/structure/B11962220.png)
![1-butyl-3-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B11962222.png)
![2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-methylphenyl)methylidene]acetohydrazide](/img/structure/B11962228.png)


